molecular formula C11H15ClO B1666354 6-tert-Butyl-4-chloro-m-cresol CAS No. 30894-16-7

6-tert-Butyl-4-chloro-m-cresol

Cat. No. B1666354
CAS RN: 30894-16-7
M. Wt: 198.69 g/mol
InChI Key: PDCFFHOQPXOVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-chloro-m-cresol is a chemical compound with the molecular formula C11H15ClO . It has a molecular weight of 198.68900 and a density of 1.087g/cm3 . The compound is also known by other names such as 2-tert-butyl-4-chloro-5-methylphenol .


Synthesis Analysis

The synthetic route of 6-tert-Butyl-4-chloro-m-cresol involves the use of 4-Chloro-3-meth and tert-Butanol . More details about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular structure of 6-tert-Butyl-4-chloro-m-cresol consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass is 198.08100 .


Physical And Chemical Properties Analysis

6-tert-Butyl-4-chloro-m-cresol has a boiling point of 261.1ºC at 760mmHg . The flash point is 111.7ºC . The compound is stored at a condition of 2-8°C .

Scientific Research Applications

  • Adductive Crystallization in Chemical Processing :

    • tert-Butyl alcohol has been identified as an effective agent for separating p-cresol from its mixture with 2,6-xylenol through adductive crystallization, a technique beneficial in the chemical processing industry (Jadhav, Chivate, & Tavare, 1991).
  • Catalysis in Organic Synthesis :

    • Novel mesoporous solid superacids have been developed for selective C-alkylation of m-cresol with tert-butanol, indicating the potential of these catalysts in organic synthesis (Yadav & Pathre, 2006).
  • Electrochemical Analysis :

    • The electrochemical properties of 2,6-Di-tert-butyl-4-methylphenol (BHT) in transformer oil have been investigated, leading to the development of a new method for determining BHT content using differential pulse voltammetry (Zhou, Bing, Tao, & Song, 2012).
  • Process Optimization in Chemical Engineering :

    • The optimization of process variables in batch alkylation of p-cresol with tert-butyl alcohol using ionic liquid catalyst has been achieved through response surface methodology, enhancing efficiency in chemical engineering processes (Elavarasan, Kondamudi, & Upadhyayula, 2009).
  • Pharmaceutical Applications :

    • A short synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a major metabolite of the antiarthritic drug candidate S-2474, has been developed (Inagaki, Matsumoto, & Tsuri, 2003).

properties

IUPAC Name

2-tert-butyl-4-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFFHOQPXOVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041455
Record name 2-tert-Butyl-4-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-4-chloro-m-cresol

CAS RN

30894-16-7
Record name 6-tert-Butyl-4-chloro-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030894167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-4-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-TERT-BUTYL-4-CHLORO-M-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2C49X67E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The starting compound 2-tert-butyl-4-chloro-5-methyl-phenol was prepared by t-butylation in the following manner: 4-chloro-3-methyl-phenol (10.0 g, 70 mmol) was dissolved in glacial acetic acid (30 mL) at ambient temperature. tert-Butanol (10.1 mL, 1.5 equivalents) was added, and subsequently 95% sulfuric acid (3.75 mL, 1 equiv.). The reaction vessel was closed with a drying tube and heated at 50° C. After 1 d, additional amounts of tert-butanol (5 mL) and sulfuric acid (1.8 mL) were added and heating was continued. After 3 d, dichlormethane (150 mL) was added, and the solution was washed three times with saturated aqueous sodium chloride (150 mL). Drying and evaporation of the solution provided 14.9 g of a pale yellow oil. Pure 2-tert-butyl-4-chloro-5-methyl-phenol was obtained by flash chromatography (silica/toluene-heptane 7:3) as a colourless oil, 1H NMR (CDCl3): δ 7.19 (s, 1H), 6.52 (s, 1H), 4.70 (s, 1H), 2.26 (s, 3H), 1.37 (s, 9H); TLC (silica/toluene-heptane 7:3) Rf=0.45.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 3
Reactant of Route 3
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 4
Reactant of Route 4
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 5
Reactant of Route 5
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 6
6-tert-Butyl-4-chloro-m-cresol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.